Forasartan - 145216-43-9

Forasartan

Catalog Number: EVT-268621
CAS Number: 145216-43-9
Molecular Formula: C23H28N8
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Forasartan is a nonpeptide antagonist of the angiotensin II receptor [, , ]. It belongs to the class of drugs known as angiotensin II receptor blockers (ARBs) []. In scientific research, Forasartan serves as a valuable tool for investigating the role of the renin-angiotensin system (RAS) in various physiological and pathological processes [, , ].

Synthesis Analysis

The synthesis of Forasartan involves a multi-step process that includes the formation of key intermediates. The initial step typically involves the preparation of 2-(2H-tetrazol-5-yl)phenylpyridine, followed by its coupling with 3,5-dibutyl-1H-1,2,4-triazole. The reaction conditions generally require organic solvents and catalysts to facilitate the coupling reactions.

A detailed synthetic route includes:

  1. Preparation of Key Intermediates: Starting with N-methyl-N-tertbutylbenzamide, which is treated with sec-butyllithium in anhydrous tetrahydrofuran at low temperatures.
  2. Coupling Reactions: The reaction mixture is then treated with trimethyl borate and allowed to warm to room temperature overnight.
  3. Formation of Final Product: The crude product undergoes purification through reverse phase chromatography to obtain Forasartan in high purity .
Molecular Structure Analysis

Forasartan's molecular structure is characterized by a complex arrangement that includes multiple aromatic rings and nitrogen-containing groups. The compound features:

  • Functional Groups: The presence of tetrazole and triazole rings contributes to its receptor binding affinity.
  • 3D Structure: Detailed structural analysis using techniques like NMR spectroscopy reveals specific conformations that enhance its interaction with the AT1 receptor.

The molecular structure can be represented as follows:

Forasartan Structure C23H28N8\text{Forasartan Structure }C_{23}H_{28}N_{8}

This structure plays a crucial role in its biological activity as an angiotensin II receptor antagonist .

Chemical Reactions Analysis

Forasartan is involved in various chemical reactions that can modify its functional properties:

  • Oxidation: Under specific conditions, Forasartan can be oxidized to form derivatives that may exhibit altered pharmacological activities.
  • Reduction: Reduction reactions can be employed to adjust functional groups within the molecule.
  • Substitution: The compound can undergo substitution reactions where specific functional groups are replaced, potentially leading to new derivatives with different therapeutic profiles.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens for substitution .

Mechanism of Action

Forasartan operates primarily as a competitive antagonist at the AT1 receptor subtype, effectively blocking the action of angiotensin II—a potent vasoconstrictor. The mechanism involves:

  • Receptor Binding: Forasartan competes with angiotensin II for binding at the AT1 receptor, preventing downstream signaling that leads to vasoconstriction.
  • Biochemical Pathways: This blockade results in decreased systemic vascular resistance and sodium reabsorption, contributing to lower blood pressure levels.

The pharmacokinetic profile indicates that Forasartan is rapidly absorbed following oral administration and achieves significant biological activity within one hour .

Physical and Chemical Properties Analysis

Forasartan exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Water solubility is approximately 0.00667 mg/mL.
  • LogP Value: Predicted logP values range from 4.51 to 5.8, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is around 5.8, while the strongest basic pKa is approximately 3.98.

These properties influence its bioavailability and interaction with biological systems .

Applications

Forasartan has significant applications in both clinical and research settings:

  • Clinical Use: Primarily indicated for treating hypertension, it may also provide renal protection by mitigating damage to kidney blood vessels.
  • Research Applications: Used as a model compound for studying angiotensin II receptor antagonists and their effects on cellular signaling pathways.
  • Pharmaceutical Development: It serves as a basis for developing new antihypertensive drugs and formulations aimed at improving patient outcomes in cardiovascular health .
Theoretical Foundations of Angiotensin II Receptor Antagonism

Epistemological Frameworks in Pharmacological Model Validation

The validation of pharmacological models for angiotensin II receptor blockers (ARBs) like Forasartan relies on iterative cycles of empirical falsification and predictive accuracy. Forasartan (SC-52458) is characterized as a competitive AT1 receptor antagonist with an IC₅₀ of 2.9 ± 0.1 nM, indicating high binding affinity [1] [4]. This quantitative parameter derives from in vitro radioligand binding assays and in vivo pressor response studies in dogs, where Forasartan inhibited angiotensin II-induced vasoconstriction by 91% [4] [10]. These experimental data anchor the epistemological framework for model validation: hypotheses about Forasartan’s mechanism are refined through biochemical and functional tests, ensuring alignment between theoretical predictions (e.g., dose-dependent receptor occupancy) and observed physiological effects (e.g., blood pressure reduction).

Comparative pharmacodynamic studies reveal significant efficacy differences among ARBs. For example, candesartan exhibits insurmountable antagonism (slow dissociation from AT1 receptors), whereas losartan shows surmountable antagonism (rapid dissociation) [5]. Forasartan’s reversible competitive binding positions it closer to losartan’s profile, explaining its shorter duration of action and reduced clinical potency [4] [5]. Such distinctions underscore the necessity of multi-modal validation: * Biochemical assays quantify receptor affinity; * Functional vascular studies (e.g., guinea pig taenia coli contraction) confirm mechanistic specificity [4]; * Clinical pharmacokinetics correlate plasma concentrations with therapeutic effects [1].

Table 1: Comparative Pharmacodynamic Profiles of Select ARBs

CompoundAT1 Binding Affinity (IC₅₀, nM)Antagonism TypeKey Experimental Model
Forasartan2.9 ± 0.1Competitive, reversibleCanine angiotensin II pressor test
Losartan20.0SurmountableRabbit iliac artery contraction
Candesartan0.26InsurmountableHuman vascular smooth muscle
Valsartan1.6CompetitiveRat adrenal cortex membrane

Ontological Debates: Realism vs. Instrumentalism in AT1 Receptor Theory

The ontology of AT1 receptors—as discrete molecular entities versus heuristic constructs—shapes interpretations of Forasartan’s action. Realism posits AT1 as an objective biological target with defined structural domains (e.g., extracellular disulfide bonds, transmembrane helices) that physically bind Forasartan’s biphenyl-tetrazole moiety [3] [9]. X-ray crystallography confirms angiotensin II docks at a specific binding pocket stabilized by hydrogen bonding and hydrophobic interactions, supporting a realist view [3]. Forasartan’s efficacy thus derives from steric hindrance of this pocket, preventing angiotensin II-induced G-protein activation [1] [4].

Instrumentalism, conversely, treats AT1 as a predictive tool for organizing physiological observations. Pharmacogenetic variability illustrates this perspective: polymorphisms in the AGTR1 gene (e.g., A1166C variant) alter receptor density and signaling efficiency, leading to interindividual differences in Forasartan’s blood pressure-lowering effects [7]. Here, AT1 functions as an instrumental construct explaining population-level responses rather than an invariant entity. Quantum pharmacology further challenges realism; ultra-high dilutions of ARBs like candesartan retain bioactivity in rabbit iliac arteries despite negligible molecular presence, suggesting electromagnetic information transfer may mediate "drug-like" effects beyond physical binding [10].

Table 2: Ontological Perspectives on AT1 Receptor Function

Philosophical ViewAT1 Receptor StatusForasartan InteractionSupporting Evidence
RealismObjective biological structureSteric blockade of angiotensin II binding siteCrystallography, mutagenesis studies
InstrumentalismPredictive heuristicContext-dependent efficacy modulated by geneticsPharmacogenetic trials (e.g., A1166C)
Quantum instrumentalismWaveform information carrierElectromagnetic signaling at ultra-high dilutionsRabbit vascular contraction assays

Mechanistic Explanations in Cardiovascular Pharmacology: Hempel’s DN Model vs. Salmon’s Causal Processes

Salmon’s causal-mechanical model resolves this by tracing processual linkages. Forasartan initiates a causal chain: * Molecular interaction: Competitive displacement of angiotensin II from AT1 receptors [1]; * Cellular effect: Reduced intracellular Ca²⁺ influx in vascular smooth muscle, inhibiting contraction [4] [10]; * Systemic outcome: Decreased systemic vascular resistance → lowered blood pressure [3]. This framework accommodates contingent factors (e.g., genetic variants affecting receptor conformation) and probabilistic outcomes (e.g., 50%–60% responder rates among hypertensives) [5] [7]. Clinical data validate Salmon’s approach: Forasartan’s peak plasma concentration at 1 hour correlates temporally with maximal blood pressure reduction, illustrating cause-effect propagation [4].

Table 3: Contrasting Explanatory Models for Forasartan’s Action

ModelStructureForasartan ExampleLimitations
Hempel’s DNDeductive argument from laws"All AT1 blockers reduce BP; Forasartan is an AT1 blocker → it reduces BP"Neglects pathophysiological context
Salmon’s causal processCausal chain tracing mechanismsForasartan-AT1 binding → Ca²⁺ flux inhibition → vasodilation → BP reductionRequires granular mechanistic data

Concluding Remarks

Forasartan exemplifies how epistemological validation, ontological debates, and mechanistic explanations converge in cardiovascular pharmacology. Its well-defined AT1 antagonism provides a scaffold for probing philosophical questions in drug discovery—from the nature of molecular targets to the logic of therapeutic causality. While newer ARBs with superior pharmacokinetics have displaced Forasartan clinically, its mechanistic clarity ensures enduring value as a model compound for theoretical inquiry [1] [4] [5].

Properties

CAS Number

145216-43-9

Product Name

Forasartan

IUPAC Name

5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine

Molecular Formula

C23H28N8

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30)

InChI Key

YONOBYIBNBCDSJ-UHFFFAOYSA-N

SMILES

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4

Solubility

6.67e-03 g/L

Synonyms

5-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)-2-(2-(1H-tetrazol-5-ylphenyl))pyridine
fora-sartan
forasartan
SC 52458
SC-52458

Canonical SMILES

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.